1-Nitro-3-acetoxypyrene
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Overview
Description
1-Nitro-3-acetoxypyrene is a nitroaromatic compound with the molecular formula C18H11NO4 and a molecular weight of 305.2842 g/mol . This compound is part of the broader class of nitroarenes, which are known for their potent mutagenic and carcinogenic properties . Nitroarenes, including this compound, are often found in environmental pollutants such as diesel engine emissions, cigarette smoke, and airborne particles .
Preparation Methods
The synthesis of 1-Nitro-3-acetoxypyrene typically involves nitration and acetylation reactions. One common method involves the nitration of pyrene to form 1-nitropyrene, followed by acetylation to introduce the acetoxy group at the 3-position. The reaction conditions often require concentrated sulfuric acid and nitric acid for nitration, followed by acetic anhydride for acetylation . Industrial production methods may vary, but they generally follow similar principles, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Nitro-3-acetoxypyrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like hydroxide ions. Major products formed from these reactions include 1-amino-3-acetoxypyrene and other substituted derivatives .
Scientific Research Applications
1-Nitro-3-acetoxypyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitroarenes in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Nitro-3-acetoxypyrene involves its interaction with DNA, leading to genotoxic effects. The nitro group undergoes metabolic activation to form reactive intermediates that can bind to DNA, causing mutations and potentially leading to carcinogenesis . The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparison with Similar Compounds
1-Nitro-3-acetoxypyrene can be compared with other nitroarenes such as:
1-Nitropyrene: Similar in structure but lacks the acetoxy group, making it less reactive in certain substitution reactions.
1,3-Dinitropyrene: Contains two nitro groups, leading to higher mutagenic potential compared to this compound.
1-Nitro-3-hydroxypyrene: Similar structure but with a hydroxyl group instead of an acetoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological effects .
Properties
CAS No. |
99217-04-6 |
---|---|
Molecular Formula |
C18H11NO4 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
(3-nitropyren-1-yl) acetate |
InChI |
InChI=1S/C18H11NO4/c1-10(20)23-16-9-15(19(21)22)13-7-5-11-3-2-4-12-6-8-14(16)18(13)17(11)12/h2-9H,1H3 |
InChI Key |
MLXPFKTZYAVEFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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